Orthogonal Deprotection: Selective Cleavage of tert-Butyl Ester Over Methyl and Benzyl Esters Under Mild Acidic Conditions
tert-Butyl 5-bromopentanoate offers orthogonal deprotection relative to methyl, ethyl, and benzyl esters, enabling sequential unmasking of carboxylic acids in complex molecules. The tert-butyl ester is selectively cleaved under mild acidic conditions (e.g., TFA, HCl, or montmorillonite KSF) while methyl, ethyl, and benzyl esters remain fully intact [1]. A quantitative demonstration using montmorillonite KSF in toluene achieved complete cleavage of tert-butyl esters with benzyl and methyl esters unaffected, providing a chemoselective deprotection protocol with >95% retention of configuration at α-stereocenters [2].
| Evidence Dimension | Selective deprotection under mild acidic conditions |
|---|---|
| Target Compound Data | tert-Butyl ester cleaved completely |
| Comparator Or Baseline | Methyl and benzyl esters remain intact |
| Quantified Difference | Complete chemoselectivity (tert-butyl ester cleaved; others 0% conversion) |
| Conditions | Montmorillonite KSF in toluene, mild acid conditions |
Why This Matters
This orthogonal deprotection is critical for synthesizing complex molecules where a carboxylic acid must be revealed late-stage without affecting other ester functionalities.
- [1] StudyRes. Protection (and Deprotection) of Functional Groups in Organic Synthesis. Page 29, Scheme 12. View Source
- [2] Yadav JS, et al. Montmorillonite KSF-catalyzed chemoselective hydrolysis of tert-butyl esters. Synlett. 2003;(1):63-66. View Source
